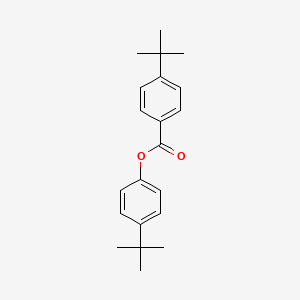![molecular formula C16H18N4O B10894555 (2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone](/img/structure/B10894555.png)
(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE is a complex organic compound characterized by the presence of two pyrazole groups attached to a cyclohexanone ring
Preparation Methods
The synthesis of 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with cyclohexanone under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The pyrazole groups can participate in substitution reactions, where functional groups are replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and cyclohexanone-based molecules. Compared to these, 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE is unique due to the presence of two pyrazole groups in specific positions, which may confer distinct chemical and biological properties. Other similar compounds include:
- 1-METHYL-1H-PYRAZOL-3-YL derivatives
- Cyclohexanone derivatives with different substituents
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(1-methylpyrazol-3-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H18N4O/c1-19-8-6-14(17-19)10-12-4-3-5-13(16(12)21)11-15-7-9-20(2)18-15/h6-11H,3-5H2,1-2H3/b12-10-,13-11+ |
InChI Key |
YXXZVUPZWDGBRJ-PJABCKPXSA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=C/2\CCC/C(=C/C3=NN(C=C3)C)/C2=O |
Canonical SMILES |
CN1C=CC(=N1)C=C2CCCC(=CC3=NN(C=C3)C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B10894472.png)
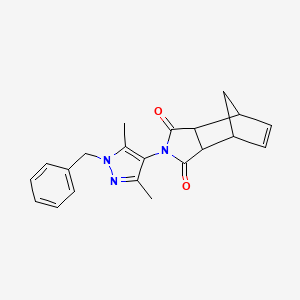
![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10894482.png)
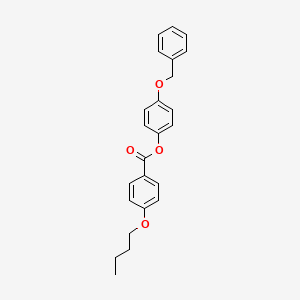
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10894489.png)
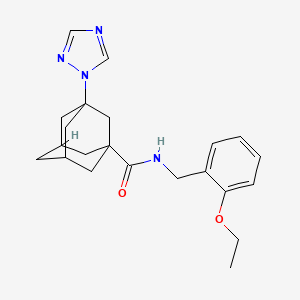
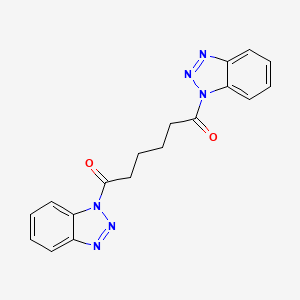
![2-(2,4-Dichlorophenoxy)-1-{4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethanone](/img/structure/B10894502.png)
![2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10894509.png)
![4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B10894529.png)
![N-ethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894531.png)
![2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10894535.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10894537.png)
